2,2-Bis(4-hydroxy-3-nitrophenyl)propane
Overview
Description
2,2-Bis(4-hydroxy-3-nitrophenyl)propane, also known as Dinitrobisphenol A, is an organic compound with the molecular formula C15H14N2O6 . It is a yellow-orange solid prepared by nitration of bisphenol A .
Synthesis Analysis
The synthesis of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane involves the nitration of bisphenol A . The dinitro compound is heated to reflux in absolute ethanol in the presence of a wet 10% Pd/C catalyst .Molecular Structure Analysis
The molecular structure of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane consists of a propane-2,2-diyl group (a three-carbon chain with two methyl groups attached to the central carbon) bonded to two 4-hydroxy-3-nitrophenyl groups .Chemical Reactions Analysis
The compound can undergo further reactions to form other compounds. For instance, it can be used to prepare 2,2-Bis(3-amino-4-hydroxyphenyl)propane .Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.28 . It appears as a yellow powder .Scientific Research Applications
Synthesis and Structural Characterization
2,2-Bis(4-hydroxy-3-nitrophenyl)propane has been synthesized as an intermediate for fire-retardants. Yun-chu (2002) and Sun-Young Han (2003) have detailed the synthesis process, which involves nitration of 2,2-bis(4-hydroxyphenyl)-propane by nitric acid. The highest yield of the target product was reported to be 87.5% under optimal conditions, including a specific concentration of nitric acid, temperature, and reaction time (Yun-chu, 2002), (Sun-Young Han, 2003).
Thermal Decomposition Kinetics
Research by Xiang Zuo-yong (2006) focuses on the thermal decomposition mechanism and kinetics of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane. The study found that the thermostability of this compound is related to the number of nitryl replacements and that the rate equations of thermal decomposition reaction vary (Xiang Zuo-yong, 2006).
Application in Bioremediation
A study by Urvish Chhaya and A. Gupte (2013) explored the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, closely related to 2,2-bis(4-hydroxyphenyl) propane. The study demonstrated that purified laccase could eliminate a significant percentage of Bisphenol A, suggesting potential applications in bioremediation of related compounds (Urvish Chhaya & A. Gupte, 2013).
Development of New Materials
Research into 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane has led to developments in material science. Yu Xin-hai (2009) synthesized high purity compounds of 2,2-bis(3-nitro-4-hydroxyphenyl)propane and used them to create polyimide films with specific properties, indicating applications in the development of advanced materials (Yu Xin-hai, 2009).
properties
IUPAC Name |
4-[2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-15(2,9-3-5-13(18)11(7-9)16(20)21)10-4-6-14(19)12(8-10)17(22)23/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYARSNTHASDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277355 | |
Record name | 4,4'-propane-2,2-diylbis(2-nitrophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-hydroxy-3-nitrophenyl)propane | |
CAS RN |
5329-21-5 | |
Record name | 3,3′-Dinitrobisphenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5329-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinitrobisphenol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002637596 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-propane-2,2-diylbis(2-nitrophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINITROBISPHENOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUB3DJ24JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.